molecular formula C22H20N4O2S2 B2835484 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-68-2

2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2835484
CAS No.: 901258-68-2
M. Wt: 436.55
InChI Key: UJJWYPIZGDERRG-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 2- and 5-positions with 4-methoxyphenyl and 4-methylphenyl groups, respectively. A sulfanyl (-S-) group at the 4-position bridges the imidazole to an acetamide moiety, which is further linked to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-14-3-5-15(6-4-14)19-21(30-13-18(27)24-22-23-11-12-29-22)26-20(25-19)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWYPIZGDERRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a suitable catalyst.

    Thioether formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 20
  • N : 4
  • O : 1
  • S : 1

Structural Features

The compound features:

  • An imidazole ring which contributes to its biological activity.
  • A thiazole moiety known for its pharmacological significance.
  • Methoxy and methyl substitutions that enhance its chemical properties.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The presence of methoxy and methyl groups in the structure is believed to enhance this activity by improving solubility and interaction with biological targets .

Antimicrobial Properties

Compounds containing imidazole and thiazole rings have demonstrated antimicrobial effects. Studies have reported that derivatives of thiazole exhibit activity against bacterial strains, suggesting that the compound may also possess similar properties .

Anticonvulsant Activity

Thiazole-containing compounds have been identified as having anticonvulsant properties. The structure of the compound may contribute to its ability to modulate neuronal excitability, making it a candidate for further investigation in epilepsy treatment .

Synthetic Routes

The synthesis of 2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazole ring.
  • Introduction of the thiazole moiety.
  • Final coupling reactions to yield the target compound.

Reaction Conditions

Common reaction conditions may include:

  • Use of catalysts (e.g., palladium or copper-based catalysts).
  • Specific temperatures and solvents to optimize yield and purity.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that compounds with similar structures to the target compound showed promising results against human glioblastoma and melanoma cell lines .

Case Study 2: Antimicrobial Testing

Another investigation focused on synthesizing thiazole derivatives and testing their antimicrobial efficacy against various pathogens. The results showed that certain derivatives exhibited comparable activity to standard antibiotics, suggesting potential therapeutic applications for infections .

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Typically, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioether and acetamide groups may also play a role in binding to the target molecules.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s closest analogs include:

  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Replaces the imidazole with a 1,2,4-triazole and introduces a chloro substituent. The triazole’s tautomeric properties (thione vs.
  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Substitutes imidazole with 1,3,4-oxadiazole and links to an indole group. The oxadiazole’s electron-deficient nature may reduce metabolic stability compared to imidazole .

Table 1: Structural and Functional Group Comparisons

Compound Core Heterocycle Key Substituents Unique Features
Target Compound Imidazole 4-Methoxyphenyl, 4-Methylphenyl Thiazole-linked acetamide
Triazole Analog () 1,2,4-Triazole 4-Chlorophenyl, Benzothiazole Chloro substituent, tautomerism
Oxadiazole Analog () 1,3,4-Oxadiazole Indol-3-ylmethyl, Methylphenyl Electron-deficient core, indole linkage
Physicochemical Properties
  • Molecular Weight : Estimated at ~465 g/mol (C₂₆H₂₄N₄O₂S₂), comparable to triazole analogs (e.g., 428–465 g/mol in –6).
  • Solubility : Methoxy and methyl groups may improve solubility in polar organic solvents vs. chlorinated analogs (), but the thiazole’s hydrophobicity could limit aqueous solubility .

Table 2: Physical Properties of Selected Analogues

Compound (Source) Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features
Target Compound ~465 Not reported C=O (IR), Methoxy (NMR)
8e () 378 155 C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
Triazole Analog () ~500 Not reported C=S (1247–1255 cm⁻¹), Chloro (NMR)

Biological Activity

The compound 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic molecule that incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features the following structural components:

  • Imidazole ring : Contributes to various biological activities.
  • Thiazole ring : Known for its role in antimicrobial and anticancer activities.
  • Methoxy and methyl phenyl groups : Potentially enhance bioactivity through electronic effects.

Pharmacological Properties

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that thiazole derivatives showed IC50 values below 10 µM against human glioblastoma U251 cells, suggesting strong anticancer potential .
  • The presence of electron-donating groups like methoxy enhances the activity of similar compounds, indicating that the methoxy group in this compound may contribute positively to its anticancer efficacy.

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Thiazole-integrated compounds have been reported to exhibit comparable antimicrobial activity to standard antibiotics such as norfloxacin .
  • The compound's potential interaction with bacterial enzymes could inhibit bacterial growth, particularly against resistant strains like MRSA.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Apoptosis Induction : The compound might induce apoptosis in cancer cells through mitochondrial pathways, as seen with other thiazole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insight into the potential effects of this compound:

  • Antitumor Studies : In vitro assays showed that structurally related imidazole-thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often less than 10 µM. This suggests that modifications in substituents can lead to enhanced activity .
  • Antimicrobial Efficacy : A novel thiazole derivative demonstrated effective inhibition of bacterial growth in laboratory settings, highlighting the potential for developing new antibiotics based on this scaffold .
  • SAR Analysis : Research has consistently shown that substituents at specific positions on the phenyl rings significantly affect biological activity. For instance, methyl and methoxy groups at para positions have been linked to increased potency against cancer cells .

Data Table

Activity Type IC50 Value (µM) Cell Line/Organism Reference
Anticancer<10U251 (Glioblastoma)
Antimicrobial<20MRSA
Enzyme Inhibition6.62E+4 nMFabI (Staphylococcus aureus)

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